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molecular formula C6H10N2O B041375 5-cyanopentanamide CAS No. 2304-58-7

5-cyanopentanamide

Cat. No. B041375
M. Wt: 126.16 g/mol
InChI Key: XZUDGZXKOFPLBC-UHFFFAOYSA-N
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Patent
US05347033

Procedure details

A process as claimed in claim 1, wherein at least 5 mol of water are employed per mole of adiponitrile and a yield of at least 10% of 5-cyanovaleramide is obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2](#[N:9])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8]>>[C:7]([CH2:6][CH2:5][CH2:4][CH2:3][C:2]([NH2:9])=[O:1])#[N:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCCC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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